
4-(5-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyrimidine compounds often involves multiple steps, including halogenation, alkylation, and condensation reactions. A typical synthetic pathway might start from commercially available starting materials, undergoing transformations such as nitration, chlorination, and N-alkylation, leading to the desired pyrimidine derivative. The synthesis process aims to optimize yields and purify the final product, ensuring its suitability for further applications. The total yield from these processes can vary, reflecting the efficiency of the synthetic method used (Hou et al., 2016).
Molecular Structure Analysis
Pyrimidine derivatives exhibit diverse molecular structures, which are crucial for their chemical and biological activities. Studies involving crystallography and spectroscopy are essential for elucidating these structures. For instance, pyrimidine rings are known to be planar, with substituents influencing the electronic properties and intermolecular interactions of the compound. Understanding the molecular structure is vital for exploring the reactivity and potential applications of these compounds (Trilleras et al., 2009).
科学的研究の応用
Synthesis and Optimization
4-(5-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine plays a crucial role as an intermediate in the synthesis of various pyrimidines. Hou et al. (2016) developed a rapid synthetic method for a similar compound, 5-(4-bromophenyl)-4, 6-dichloropyrimidine, which has wide applications in the pharmaceutical and chemical fields, demonstrating the importance of such compounds in synthesizing active pharmaceutical ingredients (Hou et al., 2016).
Biological Activity
The biological activity of related pyrimidine nucleosides, such as the inhibition of leukemia cells, has been studied by Bobek et al. (1975), highlighting the potential therapeutic applications of these compounds (Bobek et al., 1975). Additionally, Hocková et al. (2003) explored the antiviral activity of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, indicating the diverse biological applications of pyrimidine derivatives (Hocková et al., 2003).
Catalysis and Inhibition
Research by Pomeisl et al. (2009) on Pd-catalyzed Suzuki–Miyaura coupling reactions in the synthesis of pyrimidine derivatives demonstrates the utility of these compounds in advanced organic synthesis and their potential as enzyme inhibitors (Pomeisl et al., 2009).
Quantum Chemical Studies
Quantum chemistry methods have been applied to similar compounds, such as those studied by Traoré et al. (2017), to identify hydrogen bonding sites, providing insights into the chemical behavior of these molecules in biological systems (Traoré et al., 2017).
Synthesis of Derivatives
The synthesis and application of pyrimidine derivatives, like those explored by Mercer et al. (1989), suggest that these compounds can be utilized in the development of diagnostic or therapeutic agents, particularly in oncology (Mercer et al., 1989).
作用機序
Target of Action
It’s known that halogen substituents can activate electron-deficient arenes and enhance the electrophilic ability of sn2 electrophiles, making them more reactive . This suggests that the compound may interact with various biological targets, particularly those with electron-rich sites.
Mode of Action
The presence of bromine and fluorine atoms on the benzene ring suggests that these are active groups, which can be used as active sites . These halogen substituents can activate electron-deficient arenes and enhance the electrophilic ability of SN2 electrophiles to make them more reactive .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(5-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and its interactions with biological targets.
特性
IUPAC Name |
4-(5-bromo-2-fluorophenyl)-2,6-dichloropyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrCl2FN2/c11-5-1-2-7(14)6(3-5)8-4-9(12)16-10(13)15-8/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREUWWFYPBYSHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=CC(=NC(=N2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrCl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1548193-78-7 |
Source


|
| Record name | 4-(5-bromo-2-fluorophenyl)-2,6-dichloropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(furan-2-ylmethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2484000.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-ethylphenyl)acetamide](/img/structure/B2484002.png)
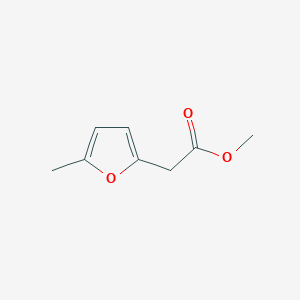
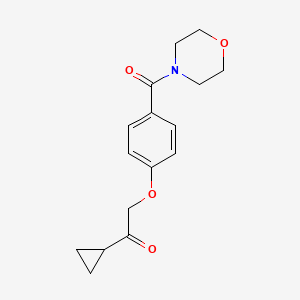

![5-Methyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2484006.png)
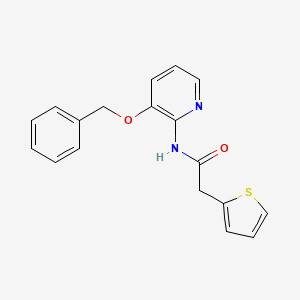

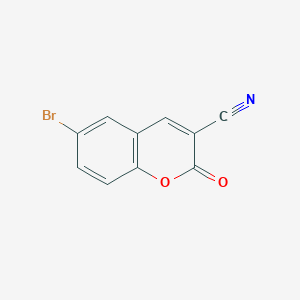
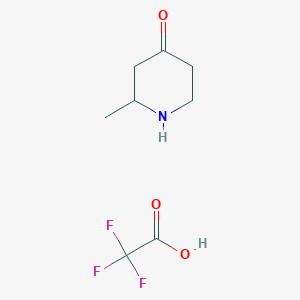
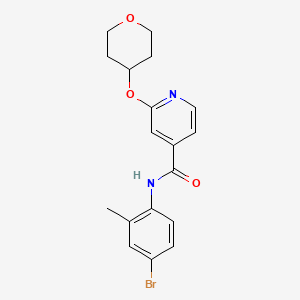

![N-[(furan-2-yl)methyl]-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2484018.png)
